molecular formula C25H20N2O9 B11556965 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]

2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]

Cat. No.: B11556965
M. Wt: 492.4 g/mol
InChI Key: VCKMNLCIHNOWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 2-oxopropane-1,3-diyl core linked to two 3-(2,5-dioxopyrrolidin-1-yl)benzoate moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate] typically involves the reaction of 2-oxopropane-1,3-diyl with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid. The reaction is catalyzed by acetic acid and carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale activation of polyethylene glycol using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate] is used as a linker in the synthesis of complex molecules. It facilitates the conjugation of different chemical entities, enabling the creation of multifunctional compounds .

Biology: In biological research, this compound is employed in the conjugation of proteins and other biomolecules. It helps in the formation of stable linkages between biomacromolecules and active small molecules, aiding in the study of protein-protein interactions and other biological processes .

Medicine: In the medical field, the compound is used in drug delivery systems, particularly in the formation of nanoparticles and liposomes. Its ability to form reversible linkages makes it suitable for controlled release of therapeutic agents .

Industry: Industrially, 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate] is utilized in the production of advanced materials and coatings. Its unique properties contribute to the development of high-performance products .

Mechanism of Action

The mechanism of action of 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate] involves the formation of stable amide bonds with amines. The compound’s N-hydroxysuccinimide groups react with amines to form these bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules. This mechanism is particularly useful in drug delivery and protein conjugation applications.

Comparison with Similar Compounds

    2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound features a similar 2-oxopropane-1,3-diyl core but with different functional groups, leading to distinct chemical properties and applications.

    (2-Oxopropane-1,3-diyl)bis(triphenylphosphonium) bromide: Another compound with a 2-oxopropane-1,3-diyl core, but with triphenylphosphonium groups, used in different research contexts.

Uniqueness: 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate] stands out due to its ability to form reversible linkages and its versatility in various scientific applications. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C25H20N2O9

Molecular Weight

492.4 g/mol

IUPAC Name

[3-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxy-2-oxopropyl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C25H20N2O9/c28-19(13-35-24(33)15-3-1-5-17(11-15)26-20(29)7-8-21(26)30)14-36-25(34)16-4-2-6-18(12-16)27-22(31)9-10-23(27)32/h1-6,11-12H,7-10,13-14H2

InChI Key

VCKMNLCIHNOWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.